molecular formula C10H11NO2 B2512742 2-(Cyclopropylmethoxy)nicotinaldehyde CAS No. 902835-88-5

2-(Cyclopropylmethoxy)nicotinaldehyde

Cat. No. B2512742
CAS RN: 902835-88-5
M. Wt: 177.203
InChI Key: AEOXNPSSZSDLDK-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethoxy)nicotinaldehyde” is a chemical compound with the linear formula C10H11O2N1 . Its molecular weight is approximately 177.200 Da .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylmethoxy)nicotinaldehyde” can be represented by the SMILES string O=CC1=CC=CN=C1OCC2CC2 . This indicates that the compound contains a cyclopropylmethoxy group attached to a nicotinaldehyde core.

Scientific Research Applications

Synthesis and Antiviral Activity

Research by Attaby et al. (2007) explored the synthesis of heterocyclic compounds derived from nicotinaldehyde, showcasing the compound's utility in generating novel heterocycles with potential antiviral activities. Their work involved the reaction of nicotinaldehyde with 2-cyanoethanethioamide to produce derivatives evaluated for cytotoxicity and antiviral properties, highlighting the chemical's role in drug discovery (Attaby et al., 2007).

Novel Synthesis Methodologies

Bashiardes et al. (2009) described a novel synthesis methodology for nicotine and its analogues from nicotinaldehyde, emphasizing the compound's versatility in organic synthesis. This method utilized intramolecular [3+2] cycloaddition of azomethine ylides, demonstrating nicotinaldehyde's potential in synthesizing complex organic molecules (Bashiardes et al., 2009).

Enzyme Inhibition by Nicotinaldehydes

French et al. (2010) investigated nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, and found that nicotinaldehydes are potent competitive inhibitors. This study underscores the relevance of nicotinaldehyde derivatives in probing enzyme mechanisms and designing enzyme inhibitors (French et al., 2010).

Applications in Herbicide Development

Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, demonstrating their herbicidal activity. This suggests the potential of nicotinaldehyde derivatives in agricultural chemistry, particularly in the development of new herbicides (Yu et al., 2021).

Characterization and Spectroscopic Analysis

Jose and Mohan (2006) performed FT-IR and FT-RAMAN spectroscopic investigations on nicotinaldehyde, providing foundational knowledge on its vibrational modes and structural characteristics. Such studies are crucial for understanding the chemical and physical properties of nicotinaldehyde derivatives (Jose & Mohan, 2006).

Mechanism of Action

The mechanism of action of “2-(Cyclopropylmethoxy)nicotinaldehyde” is not well-documented. It’s important to note that the mechanism of action for a compound can vary depending on its application and the context in which it is used .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place with suitable protective clothing .

properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-9-2-1-5-11-10(9)13-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXNPSSZSDLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)nicotinaldehyde

CAS RN

902835-88-5
Record name 2-(Cyclopropylmethoxy)nicotinaldehyde
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